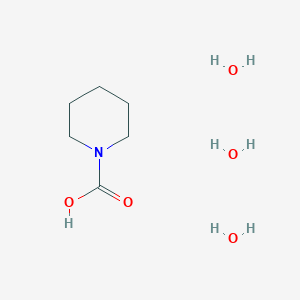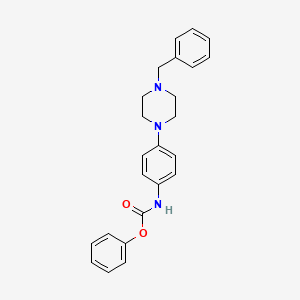
3-Hydroxy-1-propenyl-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(3-Hydroxyprop-1-en-1-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a hydroxyprop-1-en-1-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(3-Hydroxyprop-1-en-1-yl)boronic acid typically involves the hydroboration of propargyl alcohol followed by oxidation. A common method includes the use of borane-tetrahydrofuran (BH3-THF) complex to hydroborate propargyl alcohol, forming the corresponding boronic ester. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield (E)-(3-Hydroxyprop-1-en-1-yl)boronic acid .
Industrial Production Methods: Industrial production of boronic acids often employs continuous flow processes to enhance efficiency and yield. These methods involve the use of automated systems to control reaction parameters precisely, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: (E)-(3-Hydroxyprop-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in the Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Boronate esters.
Substitution: Biaryl compounds and other carbon-carbon bonded structures.
Wissenschaftliche Forschungsanwendungen
(E)-(3-Hydroxyprop-1-en-1-yl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (E)-(3-Hydroxyprop-1-en-1-yl)boronic acid involves its ability to form reversible covalent bonds with hydroxyl groups. This property allows it to interact with various molecular targets, including enzymes and receptors, by forming stable yet reversible complexes. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Vinylboronic acid: Similar in structure but lacks the hydroxy group, making it less versatile in certain reactions.
Phenylboronic acid: Contains a phenyl group instead of the hydroxyprop-1-en-1-yl moiety, leading to different reactivity and applications.
Allylboronic acid: Similar in having an alkene group but differs in the position and nature of the substituents.
Uniqueness: (E)-(3-Hydroxyprop-1-en-1-yl)boronic acid is unique due to its combination of a boronic acid group with a hydroxyprop-1-en-1-yl moiety, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring reversible covalent interactions and specific functional group compatibility .
Eigenschaften
Molekularformel |
C3H7BO3 |
|---|---|
Molekulargewicht |
101.90 g/mol |
IUPAC-Name |
3-hydroxyprop-1-enylboronic acid |
InChI |
InChI=1S/C3H7BO3/c5-3-1-2-4(6)7/h1-2,5-7H,3H2 |
InChI-Schlüssel |
VKTVCKMJDVZYSO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C=CCO)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester](/img/structure/B13403996.png)





![5,5'-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1^(3,11).1^(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione]](/img/structure/B13404022.png)
![(R)-4-[1-Hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine; (+)-4-[1-Hydroxy-1-](/img/structure/B13404025.png)
